REACTION_CXSMILES
|
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([C:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>CCO.C(OCC)(=O)C.[Pd]>[C:19]([O:18][C:16]([N:13]1[CH2:12][CH2:11][CH:10]([C:7]2[CH:8]=[N:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:15][CH2:14]1)=[O:17])([CH3:22])([CH3:20])[CH3:21]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=N1)C1=CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred with a hydrogen-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated twice with hydrogen
|
Type
|
ADDITION
|
Details
|
filled balloon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The celite cake was washed several times with EtOAc
|
Type
|
ADDITION
|
Details
|
was added CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
CH2Cl2 was added again
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C=NC(=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |